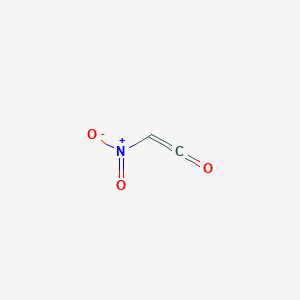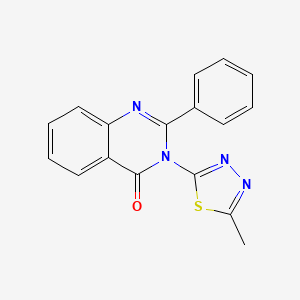
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- is a heterocyclic compound that combines the structural features of quinazolinone and thiadiazole. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety imparts significant pharmacological properties, while the thiadiazole ring enhances the compound’s stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-phenyl-5-methyl-1,3,4-thiadiazole-2-thiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Alkylated or acylated derivatives at the thiadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Exhibits significant biological activities, including antifungal and antiviral effects.
2-Phenyl-4(3H)-quinazolinone: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its combined structural features of quinazolinone and thiadiazole, which confer enhanced stability and bioactivity. Its unique ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
68142-70-1 |
|---|---|
Fórmula molecular |
C17H12N4OS |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H12N4OS/c1-11-19-20-17(23-11)21-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16(21)22/h2-10H,1H3 |
Clave InChI |
PGLZQSKRVACWSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


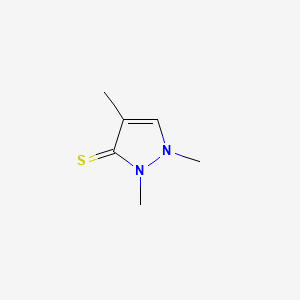
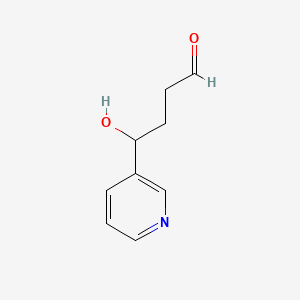
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
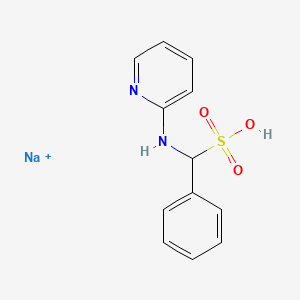

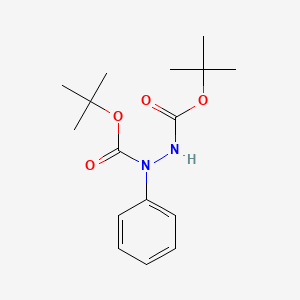

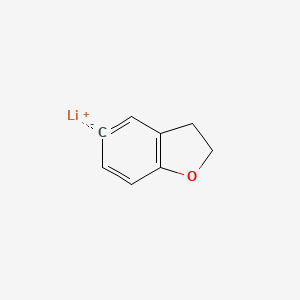

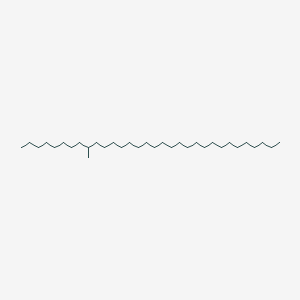

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
